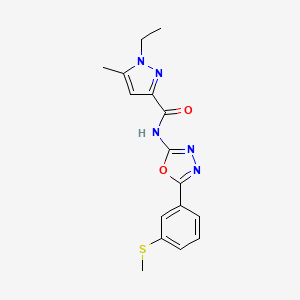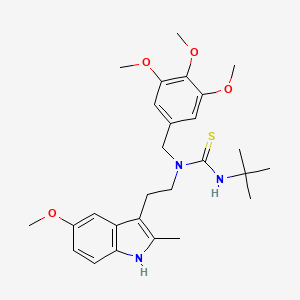![molecular formula C18H16N4O3 B2557780 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1448029-43-3](/img/structure/B2557780.png)
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, a pincer-type compound bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group was studied . The central N-methyl moiety is planar to a r.m.s deviation of 0.01, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles of 33.62° (3) and 86.08° (3) .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, diselenide was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by the addition of suitable electrophiles .
Wissenschaftliche Forschungsanwendungen
Anion Receptor Studies
This compound can act as an anion receptor due to its tricationic nature and the presence of pyridine rings which can engage in hydrogen bonding interactions. These properties make it suitable for studying anion recognition processes which are crucial in understanding biological systems and developing sensors .
Supramolecular Chemistry
The structural features of this compound, such as the benzodioxole moiety, allow for the formation of supramolecular structures through non-covalent interactions. This can be utilized in the creation of novel materials with specific properties like enhanced conductivity or self-healing abilities .
Catalysis
Due to its potential to act as a ligand, this compound could be used in catalysis research. It can form complexes with metals, which can then catalyze various chemical reactions, including those that are environmentally friendly or industrially relevant .
Drug Design and Pharmacology
The pyridine and pyrazole groups present in the compound are common motifs in pharmacologically active molecules. Therefore, this compound could serve as a scaffold for the development of new drugs, especially in targeting diseases where similar structures are known to be effective .
Organic Synthesis
This compound could be used as a building block in organic synthesis. Its reactive sites allow for various chemical transformations, enabling the synthesis of a wide range of organic compounds, which can have applications in medicinal chemistry and material science .
Computational Chemistry
The compound’s unique structure makes it an interesting subject for computational studies. Researchers can use it to model interactions at the molecular level, predict the behavior of similar compounds, or design new molecules with desired properties .
Wirkmechanismus
Target of Action
Similar compounds have been reported to have anticancer activity against various cancer cell lines .
Mode of Action
Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-1-2-16-17(11-14)25-12-24-16)20-8-10-22-9-5-15(21-22)13-3-6-19-7-4-13/h1-7,9,11H,8,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVVTZJPJVKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoate](/img/structure/B2557697.png)
![4-Chloro-7-fluoro-9H-pyrimido[4,5-b]indole](/img/structure/B2557700.png)


![2-Methyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]propane-1-sulfonamide](/img/structure/B2557706.png)



![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenylthiazole-4-carboxylate](/img/structure/B2557712.png)
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2557715.png)
![N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2557716.png)
![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2557717.png)

